molecular formula C5H4F6O2 B3079309 Methyl 2,2,3,4,4,4-hexafluorobutyrate CAS No. 106538-78-7

Methyl 2,2,3,4,4,4-hexafluorobutyrate

Cat. No. B3079309
CAS RN: 106538-78-7
M. Wt: 210.07 g/mol
InChI Key: IEOIDFVMNOXBAU-UHFFFAOYSA-N
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Description

Methyl 2,2,3,4,4,4-hexafluorobutyrate is a chemical compound with the molecular formula C5H4F6O2 . It is used in the preparation of new building’s exterior paint with high weather resistance, anti-fouling, self-cleaning . It is also used as the cladding and core material of the fiber, for contact lenses and charge control agent of toner and carrier particles in the computer .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 4 hydrogen atoms, 6 fluorine atoms, and 2 oxygen atoms . The molecular weight of the compound is 210.07 .

Scientific Research Applications

1. Fluorinated Compounds and Biological Activity

  • Defensive Effects of Fucoidan against Avian Influenza A Viruses: Fucoidan, a polysaccharide with a complex structure, was studied for its defensive effects against avian influenza A viruses. The study highlighted the potential of complex organic molecules, possibly including fluorinated compounds, in viral prevention or treatment (Synytsya et al., 2014).

2. Metabolic and Toxicological Considerations

  • Synergistic Toxicity of Methyl Isobutyl Ketone with n-Hexane: This study examined the synergistic effects of methyl isobutyl ketone with n-hexane on neurotoxicity, suggesting that the interaction between chemicals, including fluorinated compounds, can significantly alter their toxicity profiles (Abou‐Donia et al., 1985).

3. Pharmacokinetics and Biodistribution

  • Radiolabeling and Biodistribution of a Potential Neuroprotective Drug: This study focused on radiolabeling and biodistribution of Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug. The research underlines the importance of understanding how different compounds, possibly including fluorinated ones, are metabolized and distributed within the body (Yu et al., 2003).

Safety and Hazards

Methyl 2,2,3,3,4,4,4-hexafluorobutyrate is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2,2,3,4,4,4-hexafluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O2/c1-13-3(12)4(7,8)2(6)5(9,10)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOIDFVMNOXBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023136
Record name Methyl 2,2,3,4,4,4-hexafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106538-78-7
Record name Methyl 2,2,3,4,4,4-hexafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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